Methyl 5-methyl-octahydrofuro[3,2-b]pyridine-2-carboxylate
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Overview
Description
Methyl 5-methyl-octahydrofuro[3,2-b]pyridine-2-carboxylate is a chemical compound with the molecular formula C10H17NO3 It is a heterocyclic compound that contains a furo[3,2-b]pyridine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-methyl-octahydrofuro[3,2-b]pyridine-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a pyridine derivative with a furan derivative in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as methanol or ethanol.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product in its pure form.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-methyl-octahydrofuro[3,2-b]pyridine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
Methyl 5-methyl-octahydrofuro[3,2-b]pyridine-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Researchers study its biological activity and potential therapeutic effects.
Medicine: It may serve as a precursor for the development of pharmaceutical compounds.
Industry: It is utilized in the
Properties
Molecular Formula |
C10H17NO3 |
---|---|
Molecular Weight |
199.25 g/mol |
IUPAC Name |
methyl 5-methyl-2,3,3a,4,5,6,7,7a-octahydrofuro[3,2-b]pyridine-2-carboxylate |
InChI |
InChI=1S/C10H17NO3/c1-6-3-4-8-7(11-6)5-9(14-8)10(12)13-2/h6-9,11H,3-5H2,1-2H3 |
InChI Key |
OKOJKJVMRGFNAN-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2C(N1)CC(O2)C(=O)OC |
Origin of Product |
United States |
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